molecular formula C14H16N2O4S B3953478 N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B3953478
M. Wt: 308.35 g/mol
InChI Key: WJVCTILUNXLIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It may also act by inhibiting the activity of certain enzymes involved in the biosynthesis of these molecules.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential as an anticancer agent. In addition, it has been studied for its effects on the central nervous system and has been shown to have anxiolytic and sedative properties.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has advantages and limitations for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its effects on various biological systems. However, it has limitations in terms of its solubility and bioavailability, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, future research could focus on developing new methods for synthesizing and purifying this compound, as well as improving its solubility and bioavailability.

Scientific Research Applications

N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential as an anticancer agent. In addition, it has been studied for its effects on the central nervous system and has been shown to have anxiolytic and sedative properties.

properties

IUPAC Name

N-(5-ethyl-4-oxo-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-3-11-13(18)16-14(21-11)15-12(17)8-20-10-6-4-9(19-2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVCTILUNXLIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N=C(S1)NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

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